molecular formula C9H5FN2S B583279 2-(6-Fluorobenzo[d]thiazol-2-yl)acetonitrile CAS No. 157764-07-3

2-(6-Fluorobenzo[d]thiazol-2-yl)acetonitrile

Cat. No.: B583279
CAS No.: 157764-07-3
M. Wt: 192.211
InChI Key: UZLYTHPJJKORPV-UHFFFAOYSA-N
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Description

2-(6-Fluorobenzo[d]thiazol-2-yl)acetonitrile is a chemical compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. The presence of a fluorine atom at the 6th position of the benzothiazole ring and a nitrile group attached to the acetonitrile moiety makes this compound unique. Benzothiazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Mechanism of Action

Target of Action

The compound 2-(6-Fluorobenzo[d]thiazol-2-yl)acetonitrile, also known as (6-fluoro-1,3-benzothiazol-2-yl)acetonitrile, is a benzothiazole derivative. Benzothiazole derivatives have been found to exhibit a wide range of biological activities. They have been reported to target various enzymes and receptors, including those involved in the pathogenesis of tuberculosis and inflammation .

Mode of Action

For instance, some benzothiazole derivatives have been found to inhibit the enzyme DprE1, which is essential for the survival of Mycobacterium tuberculosis . Others have been shown to inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammation .

Biochemical Pathways

Benzothiazole derivatives can affect several biochemical pathways. In the context of tuberculosis, they can inhibit the synthesis of arabinan, a key component of the mycobacterial cell wall, by targeting the enzyme DprE1 . In the context of inflammation, they can inhibit the synthesis of prostaglandins, which are mediators of inflammation, by targeting COX enzymes .

Pharmacokinetics

They are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .

Result of Action

The result of the compound’s action would depend on its specific targets and mode of action. For instance, benzothiazole derivatives that inhibit DprE1 can potentially inhibit the growth of Mycobacterium tuberculosis . Those that inhibit COX enzymes can potentially reduce inflammation .

Biochemical Analysis

Biochemical Properties

Benzothiazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the benzothiazole derivative .

Cellular Effects

Benzothiazole derivatives have been reported to exhibit cytotoxic activity on human tumor cell lines . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Benzothiazole derivatives have been shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Benzothiazole derivatives have been synthesized and evaluated for their in vitro and in vivo activity .

Dosage Effects in Animal Models

The effects of 2-(6-Fluorobenzo[d]thiazol-2-yl)acetonitrile at different dosages in animal models have not been reported. Benzothiazole derivatives have shown promising results in in vitro and in vivo studies .

Metabolic Pathways

Benzothiazole derivatives have been found to interact with various enzymes and cofactors .

Transport and Distribution

Benzothiazole derivatives have been studied for their interactions with transporters and binding proteins .

Subcellular Localization

Benzothiazole derivatives have been studied for their effects on the activity or function of specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Fluorobenzo[d]thiazol-2-yl)acetonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with 2-amino-6-fluorobenzothiazole and acetonitrile.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K₂CO₃) and a suitable solvent like ethanol.

    Procedure: The 2-amino-6-fluorobenzothiazole is reacted with acetonitrile under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(6-Fluorobenzo[d]thiazol-2-yl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while nucleophilic addition can produce amides or other nitrogen-containing compounds.

Scientific Research Applications

2-(6-Fluorobenzo[d]thiazol-2-yl)acetonitrile has several scientific research applications:

Properties

IUPAC Name

2-(6-fluoro-1,3-benzothiazol-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FN2S/c10-6-1-2-7-8(5-6)13-9(12-7)3-4-11/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZLYTHPJJKORPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)SC(=N2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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